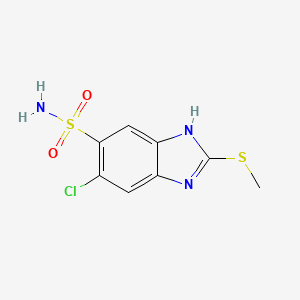
N-Benzyl-N-(hydroxymethyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N-(hydroxymethyl)formamide: is an organic compound with the chemical formula C9H11NO2 It is a derivative of formamide, where the hydrogen atom of the formyl group is replaced by a benzyl group and the hydrogen atom of the amide group is replaced by a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Benzylation of Formamide: One common method involves the reaction of formamide with benzyl chloride in the presence of a base such as sodium hydroxide. This reaction typically occurs under reflux conditions to ensure complete conversion.
Hydroxymethylation: The resulting N-benzylformamide can then be hydroxymethylated using formaldehyde in the presence of a catalyst like hydrochloric acid. This step introduces the hydroxymethyl group to the nitrogen atom.
Industrial Production Methods: Industrial production of N-Benzyl-N-(hydroxymethyl)formamide often follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-Benzyl-N-(hydroxymethyl)formamide can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a formyl group, resulting in the formation of N-benzylformamide.
Reduction: The compound can be reduced to N-benzylmethylamine using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reactions typically involve nucleophiles such as sodium azide or alkyl halides under basic conditions.
Major Products Formed:
Oxidation: N-Benzylformamide
Reduction: N-Benzylmethylamine
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Benzyl-N-(hydroxymethyl)formamide is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. It serves as a precursor for the synthesis of drugs targeting specific biological pathways.
Industry: this compound is used in the production of specialty chemicals, including polymers and resins. It is also employed in the manufacture of dyes and pigments.
Wirkmechanismus
The mechanism of action of N-Benzyl-N-(hydroxymethyl)formamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it can inhibit enzymes by binding to their active sites, preventing substrate access. The hydroxymethyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing binding affinity.
Vergleich Mit ähnlichen Verbindungen
N-Benzylformamide: Lacks the hydroxymethyl group, making it less versatile in certain synthetic applications.
N-Benzylmethylamine: A reduced form of N-Benzyl-N-(hydroxymethyl)formamide, used in different chemical reactions.
N-Benzyl-N-methylformamide: Similar structure but with a methyl group instead of a hydroxymethyl group, affecting its reactivity and applications.
Uniqueness: this compound is unique due to the presence of both benzyl and hydroxymethyl groups, which confer distinct reactivity and versatility in synthetic applications. The hydroxymethyl group allows for further functionalization, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
90609-99-7 |
|---|---|
Molekularformel |
C9H11NO2 |
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
N-benzyl-N-(hydroxymethyl)formamide |
InChI |
InChI=1S/C9H11NO2/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-5,7,12H,6,8H2 |
InChI-Schlüssel |
ODJVCRCDDUXORU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CO)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[Hydroxy(phenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14375118.png)
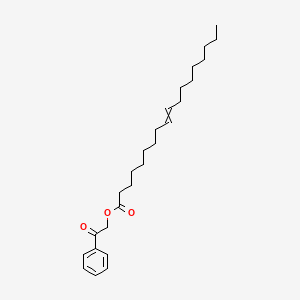
![6-Methoxy-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14375128.png)
![1-(2,6-Dimethylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14375136.png)
![5,5'-[Ethane-1,2-diylbis(oxymethylene)]bis(6-propyl-2H-1,3-benzodioxole)](/img/structure/B14375139.png)
![1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}pyrrolidine](/img/structure/B14375156.png)
![{1-[(1-Nitroacridin-9-YL)amino]butyl}phosphonic acid](/img/structure/B14375163.png)
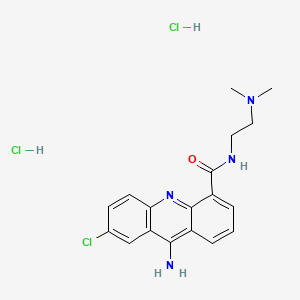

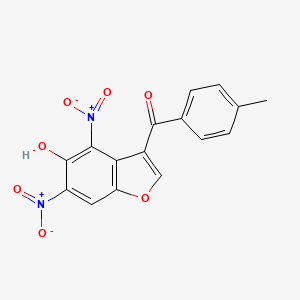
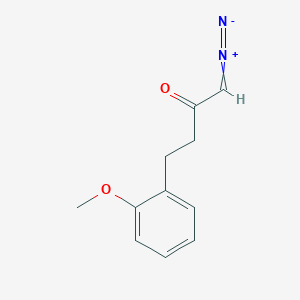
![N''-[4-(3-Amino-4-methylphenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B14375204.png)
